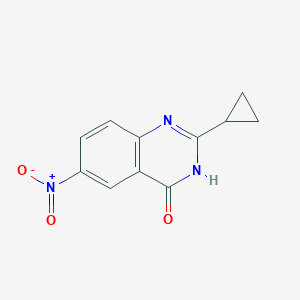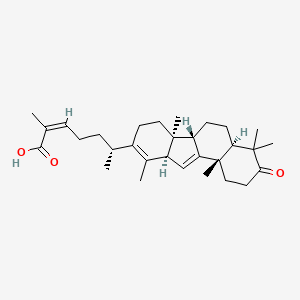
Kadcoccinic acid D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kadcoccinic acid D is a triterpenoid compound isolated from the stems of the plant Kadsura coccinea. This compound is part of a family of triterpenoids known for their complex polycyclic structures and significant pharmacological activities. This compound features a rearranged lanostane skeleton with a 6/6/5/6 tetracyclic ring system, which is a common structural motif among triterpenoids from the Kadsura genus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of kadcoccinic acid D involves several key steps, including the construction of the tetracyclic ring system. A common approach involves the use of a gold(I)-catalyzed cyclization of an enynyl acetate to efficiently construct the cyclopentenone scaffold, followed by a copper-mediated conjugate addition. This method allows for the assembly of the natural product skeleton and the formation of the D-ring .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Kadcoccinic acid D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within its structure, such as hydroxyl and carboxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under mild to moderate conditions, with careful control of temperature and pH to ensure the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes .
Applications De Recherche Scientifique
Kadcoccinic acid D has been the subject of extensive scientific research due to its diverse pharmacological activities. It has shown potential in the treatment of various diseases, including cancer, HIV, and inflammatory conditions. The compound exhibits anti-tumor, anti-HIV, and antioxidant activities, making it a valuable candidate for drug development .
In addition to its medicinal applications, this compound is also used in chemical research to study the synthesis and reactivity of complex triterpenoid structures. Its unique structural features provide insights into the design and development of new synthetic methodologies .
Mécanisme D'action
The mechanism of action of kadcoccinic acid D involves its interaction with specific molecular targets and pathways within the body. For example, its anti-HIV activity is attributed to its ability to inhibit the replication of the virus by targeting key enzymes involved in the viral life cycle. Additionally, its anti-tumor effects are mediated through the induction of apoptosis and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds: Kadcoccinic acid D is structurally similar to other triterpenoids isolated from the Kadsura genus, such as kadcoccinic acids A-J and kadcotriones A-C. These compounds share the rearranged lanostane skeleton and exhibit similar pharmacological activities .
Uniqueness: What sets this compound apart from other similar compounds is its specific arrangement of functional groups and stereochemistry, which contribute to its unique reactivity and biological activity. This distinctiveness makes it a valuable compound for further research and development in medicinal chemistry .
Propriétés
Formule moléculaire |
C30H44O3 |
|---|---|
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
(Z,6R)-6-[(4aR,6aS,6bS,10aR,11bS)-4,4,6b,10,11b-pentamethyl-3-oxo-2,4a,5,6,6a,7,8,10a-octahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O3/c1-18(9-8-10-19(2)27(32)33)21-13-15-29(6)22-11-12-25-28(4,5)26(31)14-16-30(25,7)24(22)17-23(29)20(21)3/h10,17-18,22-23,25H,8-9,11-16H2,1-7H3,(H,32,33)/b19-10-/t18-,22-,23+,25+,29+,30-/m1/s1 |
Clé InChI |
AUFPPALHCVZINS-WUBVYZGLSA-N |
SMILES isomérique |
CC1=C(CC[C@@]2([C@H]1C=C3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@H](C)CC/C=C(/C)\C(=O)O |
SMILES canonique |
CC1=C(CCC2(C1C=C3C2CCC4C3(CCC(=O)C4(C)C)C)C)C(C)CCC=C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine](/img/structure/B13065105.png)
![N'-hydroxy-2-[(propan-2-yl)amino]ethanimidamide](/img/structure/B13065109.png)
![5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13065116.png)
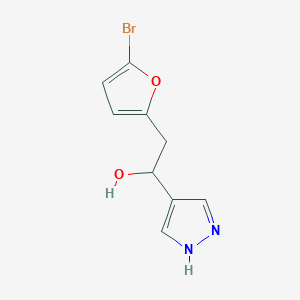
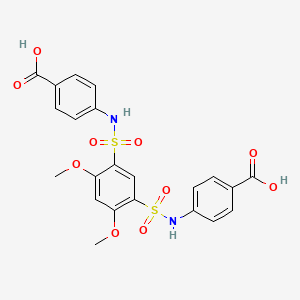
![[5-(4-Fluorophenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13065137.png)
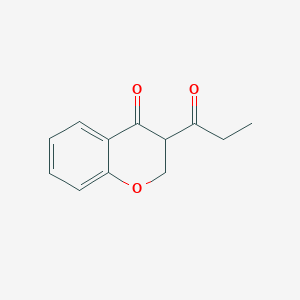
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13065139.png)
